

# Structure and chemical properties of Xanthosine 5'-monophosphate sodium salt.

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## Compound of Interest

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## Xanthosine 5'-Monophosphate Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Xanthosine 5'-monophosphate (XMP), in its sodium salt form, is a pivotal intermediate in the de novo synthesis of purine nucleotides. Specifically, it lies at a critical juncture in the metabolic pathway leading to the formation of guanosine monophosphate (GMP), an essential building block for DNA, RNA, and various glycoproteins.[1][2][3] This technical guide provides an in-depth overview of the structure, chemical properties, and relevant experimental protocols for **Xanthosine 5'-monophosphate sodium salt**, tailored for professionals in research and drug development.

### Structure and Chemical Properties

Xanthosine 5'-monophosphate is a ribonucleoside monophosphate. Its structure consists of a xanthine base attached to a ribose sugar, which is in turn phosphorylated at the 5' position. The sodium salt form enhances its stability and solubility in aqueous solutions.

### Chemical Structure

Caption: Chemical structure of Xanthosine 5'-monophosphate.

## Quantitative Data Summary

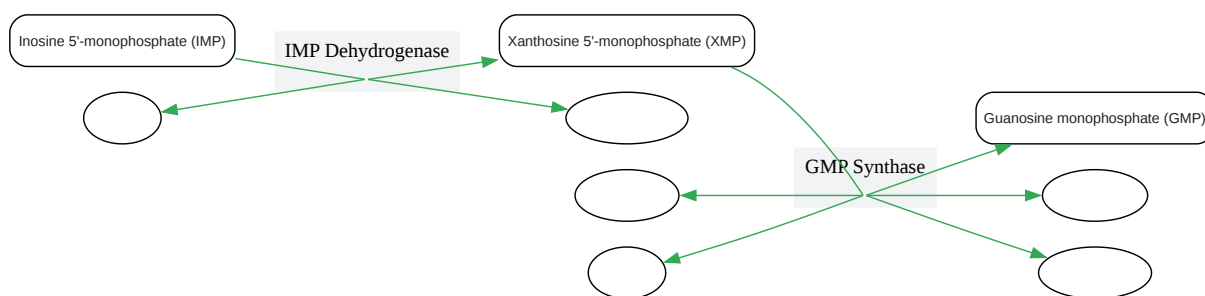
The following table summarizes the key quantitative properties of **Xanthosine 5'-monophosphate sodium salt**.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N <sub>4</sub> Na <sub>2</sub> O <sub>9</sub> P	[4]
Molecular Weight	408.17 g/mol	[4]
CAS Number	25899-70-1	[3]
Appearance	White to off-white powder	[5]
Solubility	H <sub>2</sub> O: 100 mg/mL (245.0 mM) (Sonication recommended)	[4]
PBS (pH 7.2): 10 mg/mL	[2]	[6]
DMSO: Insoluble	[4]	
pKa Values	pKa <sub>1</sub> : 0.97 (H <sub>3</sub> (XMP) <sup>+</sup> )	
pKa <sub>2</sub> : 5.30 (H <sub>2</sub> (XMP))	[6]	
pKa <sub>3</sub> : 6.45 (H(XMP) <sup>-</sup> )	[6]	
pKa <sub>4</sub> : >12 ((XMP) <sup>2-</sup> )	[6]	
Storage (Solid)	-20°C for 3 years	[4]
Storage (In Solvent)	-80°C for 1 year	[4]
Stability	Aqueous solutions are unstable; prepare fresh.	[7]

## Role in Purine Metabolism

Xanthosine 5'-monophosphate is a crucial intermediate in the de novo synthesis of guanosine monophosphate (GMP). This pathway begins with inosine 5'-monophosphate (IMP). The

enzyme IMP dehydrogenase catalyzes the  $\text{NAD}^+$ -dependent oxidation of IMP to XMP. Subsequently, GMP synthase facilitates the conversion of XMP to GMP, utilizing glutamine as a nitrogen donor and ATP for energy.



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Caption: De novo synthesis pathway of GMP from IMP via XMP.

## Experimental Protocols

### Microbiological Production and Purification of Xanthosine 5'-Monophosphate

This protocol is based on the methodology described for the production of XMP by auxotrophic mutants of a coryneform bacterium.[8]

#### I. Fermentation

- **Strain:** Use an adenineless-guanineless double auxotroph of a suitable coryneform bacterium.
- **Inoculum:** Prepare a seed culture by growing the mutant in a suitable nutrient broth.
- **Fermentation Medium:** Utilize a fermentation medium containing glucose, a nitrogen source (e.g., ammonium sulfate), mineral salts, and limiting concentrations of adenine and guanine

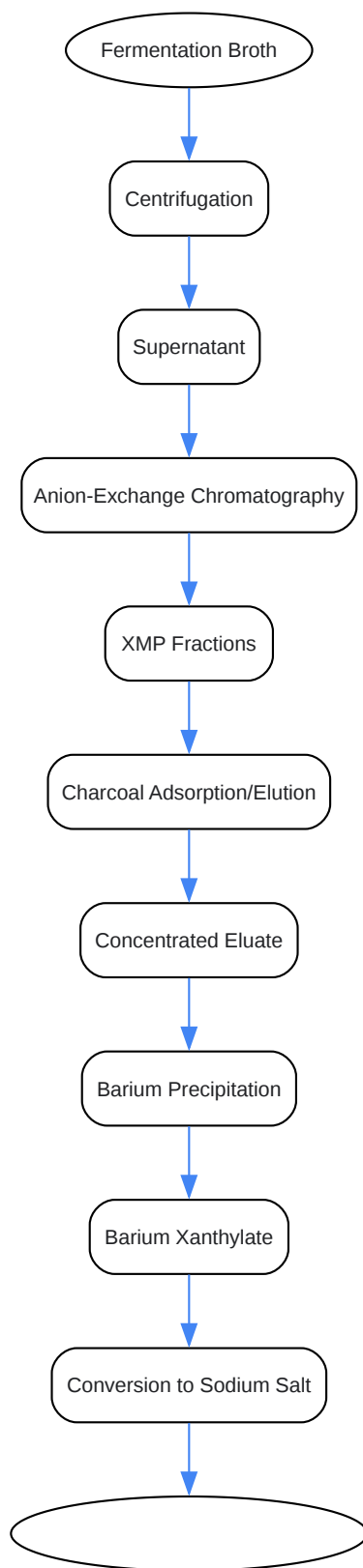
to support initial growth without repressing XMP production.

- Fermentation Conditions: Conduct the fermentation in a stirred-tank fermenter with controlled temperature, pH, and aeration for a period sufficient to achieve high yields of XMP (e.g., 3-4 g/liter ).

## II. Purification

- Cell Removal: Centrifuge the fermentation broth to remove bacterial cells.
- Ion-Exchange Chromatography:
  - Adjust the pH of the supernatant to alkaline (e.g., pH 10) and apply it to a strong-base anion-exchange column (e.g., Dowex-1-formate).
  - Wash the column with deionized water.
  - Elute the nucleotides with a gradient of formic acid.
- Charcoal Adsorption:
  - Pool the XMP-containing fractions and adjust the pH to acidic (e.g., pH 2).
  - Adsorb the XMP onto activated charcoal.
  - Wash the charcoal with acidic water.
  - Elute the XMP from the charcoal using an ammoniacal ethanol solution.
- Barium Precipitation:
  - Concentrate the eluate under vacuum.
  - Add barium acetate solution to precipitate barium xanthylate.
  - Wash the precipitate with water.
- Conversion to Sodium Salt and Crystallization:

- Suspend the barium xanthylate in water and add a stoichiometric amount of sodium sulfate to precipitate barium sulfate.
- Filter to remove the barium sulfate.
- Concentrate the filtrate and crystallize the **Xanthosine 5'-monophosphate sodium salt** by adding ethanol.



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Caption: Workflow for the purification of XMP.

# High-Performance Liquid Chromatography (HPLC)

## Analysis of Xanthosine 5'-Monophosphate

This protocol is a generalized method based on common practices for the analysis of xanthines and nucleotides by reverse-phase HPLC.[\[9\]](#)[\[10\]](#)[\[11\]](#)

### I. Instrumentation and Columns

- System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

### II. Mobile Phase and Gradient

- Mobile Phase A: An aqueous buffer, such as 10 mM potassium dihydrogen phosphate, potentially with an ion-pairing agent like 5 mM sodium heptanesulfonate, adjusted to a suitable pH.[\[11\]](#)
- Mobile Phase B: Acetonitrile or methanol.
- Gradient: A gradient elution is often employed for complex samples, starting with a low percentage of Mobile Phase B and increasing over the run to elute more hydrophobic compounds. For simpler mixtures, an isocratic elution may be sufficient.

### III. Sample Preparation

- Standard Solutions: Prepare stock solutions of **Xanthosine 5'-monophosphate sodium salt** in deionized water. Create a series of working standards by diluting the stock solution.
- Sample Extraction: For biological or food matrices, an appropriate extraction method (e.g., acid precipitation, solid-phase extraction) will be necessary to remove interfering substances.

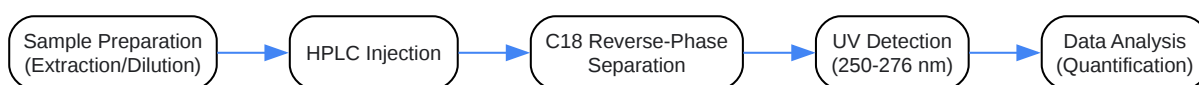
### IV. Chromatographic Conditions

- Flow Rate: Typically 0.8 to 1.0 mL/min.[\[10\]](#)[\[11\]](#)
- Injection Volume: 5-20 µL.

- Column Temperature: Ambient or controlled (e.g., 30-40 °C).
- Detection: UV detection at the  $\lambda_{\text{max}}$  of XMP, which is approximately 250 nm and 276 nm depending on the pH and buffer composition.[1][2]

## V. Data Analysis

- Identify the XMP peak by comparing its retention time with that of a pure standard.
- Quantify the amount of XMP by constructing a calibration curve from the peak areas of the standard solutions.



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Caption: General workflow for HPLC analysis of XMP.

## Conclusion

**Xanthosine 5'-monophosphate sodium salt** is a compound of significant interest in biochemical and pharmaceutical research due to its central role in purine metabolism. A thorough understanding of its chemical properties and the availability of robust experimental protocols for its production, purification, and analysis are essential for researchers working in this field. This guide provides a foundational resource to support these endeavors.

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